2-Bromo-4-fluoropyridin-3-ol physiochemical properties for medicinal chemistry
2-Bromo-4-fluoropyridin-3-ol physiochemical properties for medicinal chemistry
An In-Depth Technical Guide to 2-Bromo-4-fluoropyridin-3-ol for Medicinal Chemistry.
Executive Summary
2-Bromo-4-fluoropyridin-3-ol (CAS: 1256822-98-6 ) is a densely functionalized heterocyclic scaffold offering three distinct vectors for orthogonal diversification.[1][2][3] Its utility in medicinal chemistry stems from the electronic interplay between the ortho-bromo, meta-hydroxyl, and para-fluoro substituents relative to the pyridine nitrogen. This arrangement allows for sequential, chemoselective functionalization—making it an ideal "hub" for fragment-based drug discovery (FBDD) and scaffold hopping exercises where precise control over lipophilicity (LogD) and pKa is required.[2][3]
This guide details the physiochemical parameters, synthetic accessibility, and reactivity logic required to utilize this scaffold effectively in drug development.[4]
Physiochemical Profile
The strategic value of this scaffold lies in its ability to modulate physicochemical properties via the fluorine atom (metabolic stability, pKa modulation) and the hydroxyl group (H-bond donor/acceptor).[5]
2.1 Key Metrics Table
| Property | Value / Range | Context |
| CAS Number | 1256822-98-6 | Unambiguous identifier. |
| Molecular Weight | 191.99 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[2][3] |
| Formula | Halogen-rich core.[1][2][3][6] | |
| pKa (OH) | ~5.8 – 6.5 (Predicted) | Significantly more acidic than phenol (pKa 10) or 3-hydroxypyridine (pKa 8.[2][3]7) due to the electron-withdrawing inductive effects (-I) of F and Br, and the electron-deficient pyridine ring. |
| LogP | ~1.6 – 1.9 | Moderate lipophilicity; F increases LogP vs. H, but OH provides solubility balance.[2][3] |
| TPSA | ~33 Ų | Good permeability profile; OH and N are the primary polar contributors.[2][3] |
| H-Bond Donors | 1 (OH) | Critical for active site binding.[2][3] |
| H-Bond Acceptors | 2 (N, F) | Fluorine is a weak acceptor; Pyridine N is the primary acceptor.[2][3][5] |
2.2 Acidity & Tautomerism
Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (lactams), 3-hydroxypyridines cannot tautomerize to a stable keto form and thus retain their phenolic character.[2][3][5]
-
Acidity Enhancement: The presence of the C2-Bromine and C4-Fluorine atoms exerts a strong electron-withdrawing effect.[2] This stabilizes the phenoxide anion, lowering the pKa into the physiological range. This implies the molecule may exist partially as a zwitterion or anion at physiological pH (7.4), impacting solubility and membrane permeability.
Synthetic Accessibility & Purity[2][3]
The synthesis of 2-bromo-4-fluoropyridin-3-ol typically requires a protection/deprotection strategy to manage the nucleophilicity of the oxygen.[2]
3.1 Primary Synthetic Route
The most robust route involves the demethylation of 2-bromo-4-fluoro-3-methoxypyridine .[2][3] The methoxy precursor is often accessed via Sandmeyer bromination of the corresponding 2-amino-pyridine.
Step-by-Step Pathway:
-
Sandmeyer Reaction: Diazotization (
) followed by CuBr treatment yields 2-bromo-4-fluoro-3-methoxypyridine .[2][3] -
Demethylation: Treatment with Boron Tribromide (
) in Dichloromethane (DCM) cleaves the methyl ether to yield the free phenol.[2][3]
3.2 Impurity Profile
-
Regioisomers: 2-Bromo-3-fluoro-4-ol is a common byproduct if the starting material is not isomerically pure.[2][3]
-
Debromination: Protodebromination can occur during harsh acidic workups or metal-catalyzed steps.[2][3]
-
Hydrolysis: The C4-F bond is susceptible to hydrolysis under strongly basic conditions at high temperatures, converting the 4-F to a 4-OH (yielding a pyridone).[2]
Reactivity & Chemoselectivity[2][3][7]
This scaffold offers orthogonal reactivity .[2][3] The order of operations is critical: the C2-Br, C4-F, and C3-OH sites react under distinct conditions.
4.1 Chemoselectivity Logic
-
C3-Hydroxyl (Nucleophile): The most accessible handle.[2][3] It should generally be functionalized (alkylated) first to lock the physical properties and prevent catalyst poisoning in subsequent steps, unless a free phenol is required.
-
C2-Bromine (Electrophile - Soft): Preferred site for Palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald).[2][3][5] The C-Br bond is weaker than C-F and reacts faster with
.[2][3] -
C4-Fluorine (Electrophile - Hard): Activated for Nucleophilic Aromatic Substitution (
) due to the para-nitrogen.[2][3] However, at C4 is often slower than Pd-coupling at C2 unless the nucleophile is very strong or the ring is further activated.[5]
4.2 Decision Tree Diagram (DOT)
Caption: Sequential functionalization strategy. Step 1 (O-alkylation) is crucial to enable Step 3 (SnAr) by preventing ring deactivation.[2][3]
Experimental Protocols
Protocol A: Synthesis via Demethylation (
)
Source: Adapted from standard methoxypyridine deprotection methodologies [1, 2].[2][3][5]
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Prep: Dissolve 2-bromo-4-fluoro-3-methoxypyridine (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add Boron Tribromide (
) (1.0 M in DCM, 1.2 eq, 6.0 mL) dropwise over 10 minutes. Caution: Exothermic reaction.[2][3] -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[2][3] The starting material (
~0.[2][3]6) should disappear, and a more polar spot ( ~0.[2][3]2) should appear.[1][2][3] -
Quench: Cool back to 0°C. Carefully quench with saturated aqueous
(slow addition) until pH ~7. -
Workup: Extract with DCM (3 x 30 mL). Since the product is amphoteric/phenolic, ensure the aqueous layer is not too basic (pH > 10 may sequester the product as a phenoxide salt). Acidifying slightly to pH 5-6 may improve extraction efficiency into organic solvent.[2][3]
-
Purification: Dry organics over
, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Chemoselective Suzuki Coupling at C2
Objective: Couple an aryl group at C2 without displacing the C4-Fluorine.[2]
-
Reagents: Combine 2-bromo-4-fluoropyridin-3-ol (or its O-methyl ether) (1.0 eq), Arylboronic acid (1.1 eq), and
(2.0 eq) in a mixture of Dioxane:Water (4:1). -
Catalyst: Add
(5 mol%). Note: dppf is preferred to prevent defluorination side reactions common with phosphine-rich catalysts.[2][3] -
Conditions: Degas with nitrogen for 5 minutes. Heat to 80°C for 2-4 hours.
-
Outcome: The C2-Br bond reacts exclusively.[2][3] The C4-F bond remains intact due to the high bond dissociation energy of C-F and the absence of harsh nucleophilic conditions.
Medicinal Chemistry Applications
-
Bioisosterism: The 2-bromo-4-fluoropyridin-3-ol core serves as a bioisostere for 1,2,3-trisubstituted benzenes .[2][3][5] The pyridine nitrogen adds polarity and a hydrogen bond acceptor, improving solubility compared to the carbocyclic analog.[5]
-
F-Scan Utility: The C4-fluorine atom blocks metabolic oxidation at the para-position (a common metabolic soft spot in pyridines) and modulates the pKa of the neighboring hydroxyl group.[2]
-
Fragment Linking: The molecule acts as a "T-shaped" linker.[2][3]
References
-
Namiki Shoji Co., Ltd. Building Blocks Catalogue. 2-Bromo-4-fluoropyridin-3-ol (CAS 1256822-98-6).[1][2][3] Accessed 2026.[2][3]
-
Google Patents. Chroman derivatives as TRPM8 inhibitors.[2][3] US20140045855A1.[2][3] (Describes synthesis of 2-bromo-4-fluoropyridin-3-ol via demethylation).
-
BenchChem. Reactivity of Bromo- and Fluoro-Substituted Pyridines. Technical Guide 2025.[2][3]
-
PubChem. 2-Bromo-4-fluoropyridine Properties. CID 21885884.[2][3][7] [2][3]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. US20140045855A1 - Chroman derivatives as trpm8 inhibitors - Google Patents [patents.google.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. 2-Bromo-4-fluoropyridine | C5H3BrFN | CID 21885884 - PubChem [pubchem.ncbi.nlm.nih.gov]
